Seperidol hydrochloride

Pharmacokinetics Tissue Retention Butyrophenone Disposition

Seperidol hydrochloride (also designated clofluperol, R is a first-generation typical antipsychotic belonging to the butyrophenone chemical family. Developed as a long-acting neuroleptic agent, it functions primarily as a dopamine D2 receptor antagonist.

Molecular Formula C22H23Cl2F4NO2
Molecular Weight 480.3 g/mol
CAS No. 17230-87-4
Cat. No. B095858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeperidol hydrochloride
CAS17230-87-4
Molecular FormulaC22H23Cl2F4NO2
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C22H22ClF4NO2.ClH/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15;/h3-8,14,30H,1-2,9-13H2;1H
InChIKeyMNEIBEWKVRSDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seperidol Hydrochloride (Clofluperol) – CAS 17230-87-4: Butyrophenone-Class Antipsychotic Reference Standard


Seperidol hydrochloride (also designated clofluperol, R 9298) is a first-generation typical antipsychotic belonging to the butyrophenone chemical family [1]. Developed as a long-acting neuroleptic agent, it functions primarily as a dopamine D2 receptor antagonist [2]. Structurally, it occupies a unique position as a molecular hybrid between trifluperidol and haloperidol, bearing a distinctive 4-chloro-3-(trifluoromethyl)phenyl substituent on the piperidinol scaffold that differentiates it from all other butyrophenone congeners [3]. Its United States Adopted Name (USAN) designation and FDA UNII code (JA0GE6S29W) confirm its status as a recognized pharmaceutical substance [4].

Why Seperidol Hydrochloride Cannot Be Substituted by Haloperidol or Trifluperidol in Specialized Research Protocols


Despite sharing the butyrophenone pharmacophore with haloperidol and trifluperidol, seperidol hydrochloride exhibits quantifiable pharmacokinetic divergence that precludes simple interchangeability. Its 4-chloro-3-trifluoromethylphenyl moiety—distinct from haloperidol's 4-chlorophenyl and trifluperidol's 4-trifluoromethylphenyl groups—confers the highest residual body retention among all ten butyrophenones tested, with seperidol > trifluperidol > haloperidol after a 96-hour post-dose period [1]. This prolonged tissue persistence, coupled with its unique partition-coefficient-driven membrane interactions, means that protocols validated with haloperidol or trifluperidol cannot be assumed to produce equivalent exposure profiles or off-target engagement kinetics when seperidol hydrochloride is employed [2]. The compound was specifically developed and clinically piloted as a long-acting neuroleptic, further underscoring its distinct temporal pharmacodynamic profile relative to shorter-duration butyrophenone alternatives [1].

Quantitative Differentiation Evidence for Seperidol Hydrochloride Versus Structural Analogs


Seperidol Hydrochloride Demonstrates the Highest 96-Hour Residual Body Retention Among Ten Butyrophenone Neuroleptics

In a direct head-to-head comparison of ten tritium-labelled butyrophenone neuroleptics administered subcutaneously to male Wistar rats, seperidol (clofluperol) exhibited the highest residual radioactivity remaining in the body 96 hours post-dose. The rank order of residual body burden was: seperidol > trifluperidol > haloperidol ≥ bromoperidol > benperidol ≥ morepone > haloanisone = floropipamide ≥ droperidol [1]. This finding positions seperidol as the most persistently retained compound within the butyrophenone class, supporting its original development rationale as a long-acting neuroleptic agent [2].

Pharmacokinetics Tissue Retention Butyrophenone Disposition

Clofluperol Exhibits Sub-Nanomolar Affinity for the Dopamine D2 Receptor (Ki = 0.5 nM)

Clofluperol (the free base of seperidol hydrochloride) demonstrates an equilibrium dissociation constant (Ki) of 0.5 nM at the bovine dopamine D2 receptor, as curated in the PDSP Ki Database and archived in BindingDB [1]. This sub-nanomolar affinity places clofluperol among the highest-affinity D2 ligands within the butyrophenone class. For cross-study context, haloperidol—the prototypical butyrophenone comparator—exhibits reported Ki values ranging from 0.6 to 2.0 nM for human and rat D2 receptors under comparable radioligand displacement conditions using [3H]spiperone [2]. The 0.5 nM Ki value supports the classification of seperidol as a high-potency D2 antagonist comparable to or exceeding the affinity of haloperidol.

Receptor Binding Dopamine D2 Antagonism Affinity Profiling

Clofluperol Exhibits the Highest Erythrocyte Membrane Stabilization Activity Among Six Butyrophenone Neuroleptics

In a comparative study measuring the stabilization of rat erythrocyte membranes against hypotonic hemolysis, clofluperol demonstrated the highest antihemolytic activity among all six butyrophenone neuroleptics tested (including moperone, haloperidol, trifluperidol, floropipamide, and lenperone), while floropipamide exhibited the lowest [1]. A strong positive correlation was established between the partition coefficient (n-octanol/0.15 M phosphate buffer, pH 7.4) and the antihemolytic activity of these drugs [1]. This suggests clofluperol's superior membrane-stabilizing property is driven by its higher lipophilicity conferred by the combined 4-chloro and 3-trifluoromethyl substitution pattern, distinguishing it from haloperidol (4-chloro only) and trifluperidol (4-trifluoromethyl only).

Membrane Interaction Antihemolytic Activity Structure-Activity Relationship

Clofluperol Is Equipotent to Haloperidol in the Rat Shock-Avoidance Behavioral Model of Neuroleptic Activity

In a systematic comparison of twenty neuroleptic drugs using a lever-press shock-avoidance procedure in rats (Sidman avoidance paradigm), clofluperol was found to be equipotent with haloperidol and fluphenazine in suppressing conditioned avoidance responding. The complete rank order of potency was: benperidol = spiroperidol > trifluperidol > droperidol = spiramide > clofluperol = fluphenazine = haloperidol = spirilene > moperone > perphenazine > amiperone > fluanisone = trifluperazine > pimozide > thioperazine > chlorpromazine > pipamperone = thioridazine > promazine [1]. This positions clofluperol in an intermediate potency tier—below benperidol, spiroperidol, and trifluperidol, but equipotent with the well-characterized reference standard haloperidol and substantially more potent than moperone, chlorpromazine, and thioridazine.

Behavioral Pharmacology Conditioned Avoidance Response Neuroleptic Potency Ranking

Seperidol Shares the Highest Tier of Pituitary-Adrenal Stimulatory Potency with Haloperidol and Trifluperidol

A comparative study evaluating the effects of six neuroleptic butyrophenones (haloperidol, clofluperol, trifluperidol, lenperone, moperone, and floropipamide) on pituitary-adrenal activity in rats following single intraperitoneal administration found that haloperidol, clofluperol, and trifluperidol were the most potent inducers of plasma and adrenal corticosterone elevation, while floropipamide was the weakest [1]. The stimulatory effect on adrenocortical activity was completely inhibited by dexamethasone pretreatment or hypophysectomy, confirming that the mechanism requires ACTH release from the adenohypophysis and is not merely a consequence of drug-induced hypothermia [1]. Clofluperol thus occupies the highest neuroendocrine potency tier alongside haloperidol and trifluperidol.

Neuroendocrine Pharmacology Pituitary-Adrenal Axis ACTH Release

Recommended Application Scenarios for Seperidol Hydrochloride Based on Verifiable Differentiation Evidence


Long-Acting Depot Antipsychotic Formulation Development

Seperidol hydrochloride's demonstrated status as the butyrophenone with the highest 96-hour residual body retention—surpassing trifluperidol and haloperidol in head-to-head pharmacokinetic comparison [1]—makes it a prime candidate scaffold for the development of long-acting injectable (LAI) antipsychotic formulations. The compound was originally piloted clinically as a long-acting neuroleptic (R 9298) [2], providing a translational precedent. Formulation scientists evaluating prodrug strategies or depot technologies can leverage this intrinsic pharmacokinetic property to achieve extended dosing intervals without the need for complex esterification, as has been required for haloperidol decanoate.

High-Affinity D2 Receptor Reference Standard for in Vitro Binding Assays

With a Ki of 0.5 nM at the dopamine D2 receptor [1], clofluperol (seperidol free base) serves as an exceptionally high-affinity reference ligand for radioligand displacement assays, receptor autoradiography, and competitive binding studies. Its sub-nanomolar affinity rivals or exceeds that of haloperidol (Ki = 0.6–2.0 nM) [2], making it suitable for defining non-specific binding in [3H]spiperone-based D2 receptor assays and for calibrating receptor occupancy models at very low ligand concentrations.

Membrane Partitioning and Blood-Brain Barrier Penetration Studies

Clofluperol's highest antihemolytic activity among six butyrophenones, correlated with its superior n-octanol/phosphate buffer partition coefficient [1], positions this compound as a model substrate for investigating the relationship between butyrophenone lipophilicity, membrane intercalation, and blood-brain barrier permeability. Biophysicists and pharmacokinetic modelers can use seperidol hydrochloride as an extreme-case reference point in structure-activity relationship (SAR) studies exploring how combined 4-chloro-3-trifluoromethyl substitution on the phenyl ring influences passive membrane diffusion kinetics relative to monosubstituted analogs such as haloperidol (4-chloro) or trifluperidol (4-trifluoromethyl).

In Vivo Behavioral Pharmacology of Typical Antipsychotics

Clofluperol's established equipotency with haloperidol in the rat conditioned avoidance response paradigm [1], combined with its prolonged tissue retention, makes it a valuable tool compound for chronic dosing studies where sustained D2 receptor occupancy is required. Behavioral pharmacologists can substitute seperidol hydrochloride for haloperidol in protocols requiring less frequent dosing while maintaining equivalent antipsychotic-like behavioral suppression. Its equipotent neuroendocrine activity in the pituitary-adrenal axis [2] further supports its use as a haloperidol alternative in studies integrating behavioral and neuroendocrine endpoints.

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